molecular formula C14H18N2O3S B13362777 2-Oxo-2-(piperidin-1-yl)ethyl 2-(methylthio)nicotinate

2-Oxo-2-(piperidin-1-yl)ethyl 2-(methylthio)nicotinate

Cat. No.: B13362777
M. Wt: 294.37 g/mol
InChI Key: MEYWMKFVYCGODU-UHFFFAOYSA-N
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Description

2-Oxo-2-(piperidin-1-yl)ethyl 2-(methylthio)nicotinate is a complex organic compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine that is widely used in the synthesis of various pharmaceuticals and organic compounds. The compound’s structure includes a piperidine ring, a nicotinate moiety, and a methylthio group, making it a unique and versatile molecule in organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-2-(piperidin-1-yl)ethyl 2-(methylthio)nicotinate typically involves multi-step organic reactions. One common method is the condensation of piperidine with ethyl 2-(methylthio)nicotinate under controlled conditions. The reaction may require catalysts such as palladium or other transition metals to facilitate the formation of the desired product. The reaction conditions often include specific temperatures, solvents, and pH levels to ensure optimal yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the production process. Purification steps such as crystallization, distillation, or chromatography are essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-Oxo-2-(piperidin-1-yl)ethyl 2-(methylthio)nicotinate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The methylthio group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

2-Oxo-2-(piperidin-1-yl)ethyl 2-(methylthio)nicotinate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.

    Industry: The compound can be used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Oxo-2-(piperidin-1-yl)ethyl 2-(methylthio)nicotinate involves its interaction with specific molecular targets. The piperidine ring can interact with various receptors or enzymes, modulating their activity. The nicotinate moiety may contribute to the compound’s ability to bind to nicotinic acetylcholine receptors, while the methylthio group can influence the compound’s overall lipophilicity and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    Piperidine: A simpler structure with a six-membered ring containing one nitrogen atom.

    Nicotinate Esters: Compounds with a nicotinate moiety but lacking the piperidine ring.

    Methylthio Derivatives: Compounds containing a methylthio group attached to different core structures.

Uniqueness

2-Oxo-2-(piperidin-1-yl)ethyl 2-(methylthio)nicotinate is unique due to its combination of a piperidine ring, nicotinate moiety, and methylthio group. This unique structure allows it to exhibit a diverse range of chemical reactivity and biological activity, making it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C14H18N2O3S

Molecular Weight

294.37 g/mol

IUPAC Name

(2-oxo-2-piperidin-1-ylethyl) 2-methylsulfanylpyridine-3-carboxylate

InChI

InChI=1S/C14H18N2O3S/c1-20-13-11(6-5-7-15-13)14(18)19-10-12(17)16-8-3-2-4-9-16/h5-7H,2-4,8-10H2,1H3

InChI Key

MEYWMKFVYCGODU-UHFFFAOYSA-N

Canonical SMILES

CSC1=C(C=CC=N1)C(=O)OCC(=O)N2CCCCC2

solubility

>44.2 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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